3,5-Dimethyl-1,2-cyclopentanedione

Catalog No.
S1510766
CAS No.
13494-07-0
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1,2-cyclopentanedione

CAS Number

13494-07-0

Product Name

3,5-Dimethyl-1,2-cyclopentanedione

IUPAC Name

3,5-dimethylcyclopentane-1,2-dione

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3

InChI Key

MIDXCONKKJTLDX-UHFFFAOYSA-N

SMILES

CC1CC(C(=O)C1=O)C

Solubility

MISCIBLE WITH WATER IN ALL PROPORTIONS; MISCIBLE WITH DILUTE ALCOHOL UP TO 55% BY VOLUME; IMMISCIBLE WITH SOLVENT HEXANE
INSOL IN BENZENE, CHLOROFORM, ETHER, ACETONE, PETROLEUM ETHER, OIL TURPENTINE
insoluble in wate

Canonical SMILES

CC1CC(C(=O)C1=O)C

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)C1=O)C

Occurrence and Detection:

3,5-Dimethyl-1,2-cyclopentanedione (also known as caramel dione) is a naturally occurring compound found in small amounts in various foods, particularly roasted or brewed coffee beans (Coffea arabica and Coffea canephora) []. Due to its presence in coffee, researchers have investigated its potential as a biomarker for coffee consumption [].

Chemical Properties and Potential Applications:

  • Flavor and Fragrance Research: The compound possesses a strong caramel-like odor and taste []. This has led to its use as a flavoring agent in the food industry []. Researchers may investigate its potential applications in flavor and fragrance research for creating or enhancing caramel, toffee, maple, or brown sugar-like flavors.

3,5-Dimethyl-1,2-cyclopentanedione has the molecular formula C7H10O2 and a CAS number of 13494-07-0. It appears as a colorless to pale yellow liquid with a sweet, fruity odor. The compound is characterized by its cyclic structure, which includes two carbonyl groups (ketones) located at the 1 and 2 positions of the cyclopentane ring, with methyl groups at the 3 and 5 positions .

  • Limited data exists regarding the specific toxicity of DMCD.
  • As a general safety precaution, handling any unknown compound requires following standard laboratory protocols for personal protective equipment (PPE) use [].
Typical of diketones. These include:

  • Condensation Reactions: It can react with amines to form imines or with alcohols to form hemiacetals.
  • Nucleophilic Additions: The carbonyl groups can be targets for nucleophiles, leading to various derivatives.
  • Cyclization: Under certain conditions, it can cyclize further or participate in polymerization reactions.

These reactions are essential for synthesizing more complex organic molecules and materials .

Research indicates that 3,5-dimethyl-1,2-cyclopentanedione exhibits notable biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against specific bacterial strains. Additionally, its structure suggests potential interactions with biological macromolecules that could lead to therapeutic applications .

Several methods have been developed for synthesizing 3,5-dimethyl-1,2-cyclopentanedione:

  • Starting from Cyclopentanone: One common approach involves the methylation of cyclopentanone followed by oxidation.
  • Multi-step Synthesis: A more complex route includes the use of lithium diisopropylamide in conjunction with alkyl halides to introduce the methyl groups at the desired positions .

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity.

3,5-Dimethyl-1,2-cyclopentanedione finds applications in several areas:

  • Flavoring Agents: Due to its sweet odor profile, it is utilized in food flavoring.
  • Fragrance Industry: The compound's pleasant aroma makes it suitable for use in perfumes and other scented products.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds in pharmaceuticals and agrochemicals .

Interaction studies have shown that 3,5-dimethyl-1,2-cyclopentanedione can interact with various biological molecules. Its diketone functionality allows it to form complexes with proteins and enzymes, potentially influencing their activity. Further studies are needed to elucidate the specific mechanisms of these interactions and their implications for biological systems .

3,5-Dimethyl-1,2-cyclopentanedione shares structural similarities with several other diketones. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1,3-CyclopentanedioneC5H6O2Smaller ring size; fewer methyl groups
3-Methyl-1,2-cyclobutanedioneC6H8O2Smaller ring; only one carbonyl group
4-Methyl-1,2-cyclopentanedioneC7H10O2Different methyl positioning; altered reactivity

Uniqueness of 3,5-Dimethyl-1,2-cyclopentanedione:
This compound's unique arrangement of substituents on the cyclopentane ring contributes to its distinct chemical reactivity and biological properties compared to similar diketones. The presence of two carbonyl groups in close proximity allows for diverse reaction pathways not typically seen in simpler diketones .

Physical Description

Solid
light yellow to yellowish brown powder with a maple, burnt sugar odou

Color/Form

AMORPHOUS; DARK BROWN
DARK-BROWN, THICK LIQUID
1 PART DISSOLVED IN 1000 PARTS WATER YIELDS CLEAR SOLUTION HAVING A DISTINCT YELLOWISH ORANGE COLOR
WHEN DISSOLVED IN WATER & SPREAD ON A THIN LAYER GLASS PLATE, IT APPEARS HOMOGENEOUS, REDDISH BROWN, & TRANSPARENT

XLogP3

0.7

Density

ABOUT 1.35
0.5 g/ml at 20°

Odor

ODOR OF BURNT SUGAR

Melting Point

Mp 91-92 °
91-92°C

UNII

DV18V4XD6W

GHS Hazard Statements

Aggregated GHS information provided by 1599 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

8028-89-5
13494-07-0

Wikipedia

3,5-dimethyl-1,2-cyclopentanedione

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

MADE BY HEATING SUGAR OR GLUCOSE, ADDING SMALL QUANTITIES OF ALKALI, ALKALINE CARBONATE OR A TRACE OF MINERAL ACID DURING THE HEATING.
...MADE FROM LIQ CORN SYRUP BY HEATING IN PRESENCE OF CATALYSTS TO ABOUT 250 °F FOR SEVERAL HOURS, COOLING TO 200 °F, & FILTERING. THE BROWN COLOR RESULTS FROM EITHER MAILLARD REACTIONS, TRUE CARAMELIZATION, OR OXIDATIVE REACTIONS.
...FROM CONTROLLED HEAT TREATMENT OF THE FOLLOWING FOOD GRADE CARBOHYDRATES: DEXTROSE, INVERT SUGAR, LACTOSE, MALT SYRUP, MOLASSES, STARCH HYDROLYSATES & FRACTIONS THEREOF, & SUCROSE.

General Manufacturing Information

1,2-Cyclopentanedione, 3,5-dimethyl-: ACTIVE
...TO PREVENT PRECIPITATION, CARAMEL MUST CARRY A STRONG NEGATIVE CHARGE & ITS ISOELECTRIC POINT SHOULD BE @ A PH OF 2.0 OR LESS. ...ADDITION OF CARAMEL HELPS INCR DEPTH OF COLOR; HOWEVER, IT MUST BE CAREFULLY BALANCED WITH CERTIFIED COLOR OR "DIRTY" COLORS ARE PRODUCED. ONE DISADVANTAGE...IS ITS YELLOW-BROWN SHADE.
REPORTED USES: NON-ALCOHOLIC BEVERAGES, 2,200 PPM; ICE CREAM, ICES, 590 PPM; CANDY, 180 PPM; BAKED GOODS, 220 PPM; MEATS, 2,100 PPM; SYRUPS, 2,800 PPM.
GRADES & USES: 1) ACID PROOF CARAMEL: FOR USE IN CARBONATED BEVERAGES & ACIDIFIED SOLUTIONS, 2) BAKERS & CONFECTIONERS: A LESS REFINED GRADE FOR USE IN BAKED PRODUCTS--COOKIES, CAKES, RYE BREAD, & 3) FOR USE IN DRY MIXES OR WHERE VOLUME OF LIQUID PRODUCT IS EXCESSIVE.
...OFTEN USED WITH CERTIFIED COLORS IN BAKED GOODS WHERE DARK CHOCOLATE SHADES ARE DESIRED & WHICH CANNOT BE ACHIEVED WITHOUT EXCESSIVE USE OF CERTIFIED COLOR. ...FOR BAKERS USE, CARAMEL PRODUCTS ARE AVAILABLE TO WHICH RED FD&C COLORS HAVE BEEN ADDED TO GIVE MORE CHOCOLATE COLOR.
FEMA NUMBER 2235

Analytic Laboratory Methods

SPECTROPHOTOMETRIC DETERMINATION IN DISTILLED LIQUORS.
PRECIPITATION DETERMINATION IN BEVERAGES, MATHERS TEST.

Stability Shelf Life

IN MOST PRODUCTS, CARAMEL HAS VERY GOOD STABILITY

Dates

Modify: 2023-08-15

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